N-(5-chloro-2-methoxyphenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O3/c1-3-13-16(20)17(22-10-21-13)27-12-6-7-24(9-12)18(25)23-14-8-11(19)4-5-15(14)26-2/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHJLIGMFNFOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core with substituents that include a chloro-methoxyphenyl group and a fluoropyrimidine moiety. The structural diversity contributes to its biological activity, particularly in targeting specific receptors and pathways.
Structural Formula
Research indicates that this compound may interact with various biological targets, including:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases, which are crucial in cancer signaling pathways .
- Neurotrophic Receptor Affinity : It has been noted for its affinity towards neurotrophin receptors, which play significant roles in cell survival and differentiation .
Anticancer Activity
In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, halogenated pyrimidine nucleosides have exhibited significant growth inhibition in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
Antiviral Activity
Compounds with similar structures have been reported to possess antiviral properties against HIV. The 2-chloro-6-fluoro substitution has shown potent activity against HIV-1, indicating that modifications to the pyrimidine ring can enhance antiviral efficacy .
In Vitro Studies
A series of experiments evaluated the biological activity of this compound against various cancer cell lines. The results demonstrated:
| Cell Line | IC50 Value (nM) |
|---|---|
| L1210 (mouse leukemia) | < 50 |
| A431 (vulvar carcinoma) | < 100 |
These findings suggest that the compound has promising anticancer properties.
In Vivo Studies
Further studies involving animal models are necessary to assess the pharmacokinetics and therapeutic potential of this compound in a physiological context. Preliminary data indicate that compounds with similar structures exhibit favorable absorption and distribution profiles.
Comparison with Similar Compounds
3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (C₁₆H₁₇ClN₄O₃)
- Key Differences : The pyrimidine ring in this analogue lacks the ethyl and fluorine substituents present in the target compound. Instead, it features a chlorine atom at position 5 and an oxygen linkage at position 2 .
- Implications :
- The ethyl group in the target compound may enhance lipophilicity, improving membrane permeability.
- Fluorine at position 5 on the pyrimidine could increase metabolic stability by resisting oxidative degradation compared to chlorine.
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Key Differences: This compound replaces the pyrrolidine-pyrimidine system with a thiazolidinone ring and a pyridine carboxamide .
- Implications: Thiazolidinones are associated with antidiabetic activity (e.g., PPARγ agonists), whereas the target compound’s pyrimidine-pyrrolidine scaffold aligns more with kinase inhibitor pharmacophores.
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Key Differences : Features a trifluoromethylbenzyl group and difluorophenyl substituents, increasing electronegativity and steric hindrance .
- Implications :
- The trifluoromethyl group enhances binding affinity to hydrophobic pockets but may reduce solubility.
- The target compound’s ethyl group offers a balance between lipophilicity and steric effects.
Pharmacological and Physicochemical Properties
Toxicity and Metabolic Considerations
- Chlorine vs. Fluorine : The 5-chloro substituent on the methoxyphenyl group may pose a higher risk of forming reactive metabolites (e.g., epoxides) compared to fluorine, which is more metabolically inert .
- Pyrrolidine vs. Piperidine : highlights piperidine-based carboxamides with fluorophenyl groups, which may exhibit greater blood-brain barrier penetration due to increased lipophilicity. The target compound’s pyrrolidine ring likely reduces CNS toxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide?
- Methodology :
- Step 1 : Use a multi-step condensation approach. For example, react substituted pyrimidine intermediates (e.g., 6-ethyl-5-fluoropyrimidin-4-ol) with activated pyrrolidine derivatives under reflux in anhydrous solvents like p-xylene (≥100°C, 5–7 hours) .
- Step 2 : Introduce the 5-chloro-2-methoxyphenyl carboxamide group via nucleophilic acyl substitution. Ensure anhydrous conditions and catalytic bases (e.g., triethylamine) to minimize side reactions.
- Key Data : Yields for similar pyrrolidine-pyrimidine hybrids range from 65–85% after recrystallization (ethanol/water) .
Q. How can structural characterization be performed for this compound?
- Methodology :
- X-ray crystallography : Resolve the stereochemistry of the pyrrolidine ring and pyrimidine substituents. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
- NMR : Assign peaks using , , and NMR. Key signals include:
- Pyrrolidine C=O at δ 168–172 ppm ().
- Fluoropyrimidine signals at δ -110 to -120 ppm .
Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood. For skin/eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
- Store at 2–8°C under inert gas (N) to prevent hydrolysis of the fluoropyrimidine group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for fluorinated pyrimidine-pyrrolidine hybrids?
- Methodology :
- Modify substituents : Replace 5-fluoro with chloro/ethyl groups to assess impact on target binding.
- Biological assays : Test kinase inhibition (e.g., TRK family) using IC measurements in cell-free assays .
- Key Finding : Analogues with 2,5-difluorophenyl groups show 10× higher TRK inhibition than monohalogenated derivatives .
Q. How to resolve contradictory pharmacokinetic data for fluorinated carboxamides?
- Methodology :
- In vitro studies : Compare metabolic stability in liver microsomes (human vs. rodent). Use LC-MS/MS to quantify parent compound and metabolites.
- Contradiction : Fluorine at position 5 on pyrimidine reduces CYP3A4-mediated metabolism but increases plasma protein binding (PPB) in rodents, conflicting with in vitro data .
- Solution : Apply allometric scaling adjusted for species-specific PPB differences.
Q. What crystallographic insights explain conformational flexibility in pyrrolidine-carboxamide derivatives?
- Key Data :
- Dihedral angles between pyrimidine and pyrrolidine rings range from 12–86°, influenced by intramolecular H-bonding (N–H⋯O=C) .
- Example : A 12.8° twist in the phenyl group enhances π-π stacking with kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
